5-Fluoro-octahydrocyclopenta[c]pyrrole

Conformational restriction Ligand pre-organization Entropic binding penalty

5-Fluoro-octahydrocyclopenta[c]pyrrole (CAS 1554431-13-8) is a fluorinated bicyclic secondary amine with the molecular formula C₇H₁₂FN and a monoisotopic mass of 129.095 g/mol. The compound belongs to the 3-azabicyclo[3.3.0]octane structural class, comprising a cyclopentane ring fused to a pyrrolidine ring with a single fluorine substituent at the 5-position.

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
Cat. No. B13005659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-octahydrocyclopenta[c]pyrrole
Molecular FormulaC7H12FN
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1C(CC2C1CNC2)F
InChIInChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2
InChIKeyJARJBXACNCCARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-octahydrocyclopenta[c]pyrrole – Chemical Identity and Scaffold Context for Procurement Decisions


5-Fluoro-octahydrocyclopenta[c]pyrrole (CAS 1554431-13-8) is a fluorinated bicyclic secondary amine with the molecular formula C₇H₁₂FN and a monoisotopic mass of 129.095 g/mol . The compound belongs to the 3-azabicyclo[3.3.0]octane structural class, comprising a cyclopentane ring fused to a pyrrolidine ring with a single fluorine substituent at the 5-position . It is primarily utilized as a versatile chiral building block and intermediate in medicinal chemistry programs, with documented relevance to GlyT1 inhibition, RBP4 antagonism, calcium channel modulation, and oxazolidinone antibiotic development [1]. The scaffold is protected under patent families including US 10,421,720 and EP 2,968,303 A1, which claim octahydrocyclopentapyrrole compounds for treating diseases characterized by excessive lipofuscin accumulation in the retina [2].

Why In-Class Octahydrocyclopenta[c]pyrrole Analogs Cannot Be Interchanged – The 5-Fluoro Differentiation


The octahydrocyclopenta[c]pyrrole scaffold contains multiple substitution-amenable positions (3a bridgehead, 4, 5, and the pyrrolidine nitrogen), and even minor positional or stoichiometric variations in fluorination produce substantial differences in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability . For instance, the 5-fluoro regioisomer (CAS 1554431-13-8) possesses zero rotatable bonds and a calculated XLogP distinct from both the 4-fluoro regioisomer and the 5,5-difluoro analog, directly impacting membrane permeability and CYP450 susceptibility . The parent GlyT1 inhibitor SAR literature explicitly demonstrates that a 3-O(c-pentyl), 4-F substitution pattern can serve as a bioisostere for a 3-trifluoromethoxy group, establishing that both the position and the electronic character of the substituent critically determine target engagement [1]. Consequently, substituting the 5-fluoro building block with the unsubstituted parent, the 4-fluoro isomer, or the gem-difluoro variant without experimental re-validation risks derailing a lead optimization campaign.

Quantitative Differentiation Evidence: 5-Fluoro-octahydrocyclopenta[c]pyrrole versus Closest Analogs


Conformational Rigidity Advantage: Zero Rotatable Bonds versus 5-(Fluoromethyl) Analog

The 5-fluoro substituent is directly attached to the cyclopentane ring, yielding zero rotatable chemical bonds, whereas the 5-(fluoromethyl) analog (CAS 1782411-21-5) introduces a methylene spacer that adds one rotatable bond, increasing conformational flexibility [1]. In drug design, reducing the number of rotatable bonds is associated with improved oral bioavailability and enhanced ligand binding affinity due to reduced entropic penalty upon target binding [2].

Conformational restriction Ligand pre-organization Entropic binding penalty

Lipophilicity Modulation: Single 5-Fluoro vs. Gem-Difluoro and Unsubstituted Parent

Fluorination at the 5-position introduces a predictable increase in lipophilicity relative to the non-fluorinated parent scaffold (measured logP of parent = 1.35) . The 5,5-difluoro analog (CAS 1260788-72-4) introduces two fluorine atoms, producing a higher calculated density (1.2 ± 0.1 g/cm³ vs. parent 0.934 g/cm³) and a greater electronic perturbation that may overshoot optimal lipophilicity for certain target classes . The single 5-fluoro substitution offers an intermediate lipophilicity window that can be advantageous for balancing membrane permeability with aqueous solubility.

Lipophilicity Physicochemical property differentiation LogP tuning

GlyT1 Inhibitor Scaffold Validation: Fluorinated Octahydrocyclopenta[c]pyrroles as Bioisosteres

In a seminal SAR study, Lowe et al. (2010) demonstrated that within the octahydrocyclopenta[c]pyrrole series of GlyT1 inhibitors, a 3-O(c-pentyl), 4-F substitution pattern could effectively replace the widely used 3-trifluoromethoxy (–OCF₃) group, establishing that fluorination on the cyclopentane ring is a viable bioisosteric strategy [1]. While this specific study examined 4-fluoro rather than 5-fluoro substitution, it establishes class-level validation that fluorine placement on the octahydrocyclopenta[c]pyrrole scaffold directly and meaningfully modulates target binding. The 5-fluoro position offers a distinct exit vector geometry compared to the 4-fluoro position, enabling alternative binding pocket interactions [2].

GlyT1 inhibition Schizophrenia Bioisostere Fluorine SAR

RBP4 Antagonist Patent Protection and 5-Position Substitution Scope

The Columbia University patent family (US 20160024007 / EP 2968303 A1) explicitly claims octahydrocyclopentapyrrole compounds wherein R₁ through R₅ may independently be H, halogen (including F), CF₃, or C₁–C₄ alkyl, and R₆ may be H, OH, or halogen [1]. This broad Markush claim covers the 5-fluoro substitution, providing freedom-to-operate relevance. The related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonist series has produced compounds with in vitro RBP4 binding affinity in the low nanomolar range and >90% reduction in circulating plasma RBP4 levels in vivo [2]. The 5-position substitution is a key diversity point in the SAR exploration of this chemotype.

RBP4 antagonist Age-related macular degeneration Stargardt disease Patent-protected scaffold

Oxazolidinone Antibiotic Series: 5-Substituted Octahydrocyclopenta[c]pyrrole C-Ring Modifications

Bhattarai et al. (2014) synthesized a series of oxazolidinone-class antimicrobial agents bearing 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring position of linezolid and demonstrated that several analogs showed potent in vitro antibacterial activity against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis H₃₇Rv, with activity superior to linezolid itself [1]. Selected compounds with high antimicrobial activity also showed good human microsomal stability and low CYP isozyme and MAO inhibition [1]. Fluorination at the 5-position of the octahydrocyclopenta[c]pyrrole C-ring would be expected to further modulate the metabolic stability and target binding of this chemotype based on established fluorine SAR principles [2].

Oxazolidinone antibiotics Antitubercular Linezolid resistance C-ring modification

Synthetic Accessibility and Stereochemical Definition: (3aR,5R,6aS) versus (3aR,5S,6aS) Diastereomers

The 5-fluoro-octahydrocyclopenta[c]pyrrole scaffold is commercially available in stereochemically defined forms: the (3aR,5R,6aS)-5-fluoro diastereomer (trans relationship between ring junction hydrogens and fluorine) and the (3aR,5S,6aS)-rel-5-fluoro hydrochloride salt (cis relationship) . The (3aR,5S,6aS)-rel-5-fluoro hydrochloride is available at 97% purity from commercial suppliers, with pricing at approximately $1,130 per 250 mg . The ability to procure specific diastereomers enables stereochemically controlled SAR exploration, which is critical because the endo vs. exo orientation of the fluorine substituent significantly affects molecular recognition in chiral biological environments .

Stereochemistry Diastereomer purity Synthetic building block Chiral amine

Procurement-Driven Application Scenarios for 5-Fluoro-octahydrocyclopenta[c]pyrrole


GlyT1 Inhibitor Lead Optimization Requiring 5-Position Fluorine SAR Exploration

Medicinal chemistry teams pursuing novel GlyT1 inhibitors for schizophrenia can employ the 5-fluoro building block as a direct entry point to explore SAR at the cyclopentane 5-position, complementing the established 4-fluoro SAR that demonstrated bioisosteric replacement of –OCF₃ groups [1]. The distinct exit vector geometry of the 5-fluoro substituent relative to the 4-fluoro position offers an underexplored region of chemical space within the validated GlyT1 pharmacophore. Building block procurement should specify the desired diastereomer to ensure stereochemical consistency across the SAR series.

RBP4 Antagonist Development Within Patent-Protected Octahydrocyclopentapyrrole Space

Organizations developing nonretinoid RBP4 antagonists for dry AMD or Stargardt disease can use 5-fluoro-octahydrocyclopenta[c]pyrrole as a key intermediate for synthesizing analogs within the scope of US 20160024007 / EP 2968303 A1 [2]. The 5-position halogen substitution is explicitly claimed, and fluorination at this position can modulate both RBP4 binding affinity and metabolic stability, building on the demonstrated >90% in vivo plasma RBP4 reduction achieved by optimized analogs in this series [3].

Next-Generation Oxazolidinone Antibiotics to Overcome Linezolid Resistance

Antimicrobial research groups can incorporate the 5-fluoro-octahydrocyclopenta[c]pyrrole fragment as a C-ring modification in oxazolidinone scaffolds, following the precedent that 5-substituted octahydrocyclopenta[c]pyrrole C-rings produce linezolid-surpassing activity against M. tuberculosis and linezolid-resistant MRSA [4]. The fluorine atom is expected to enhance metabolic stability relative to hydroxyl-substituted analogs while maintaining the favorable CYP and MAO inhibition profiles demonstrated by the series.

Triple Reuptake Inhibitor Scaffold Diversification for CNS Drug Discovery

The octahydrocyclopenta[c]pyrrole scaffold has been validated as a core structure for potent triple reuptake inhibitors (SERT/NET/DAT) with brain penetration and in vivo efficacy in the mouse tail suspension test at 10–30 mpk PO [5]. The 5-fluoro building block enables exploration of fluorine effects on transporter selectivity, CYP inhibition, and hERG liability within this chemotype, where optimized compounds such as 23a achieved IC₅₀ values of 29, 85, and 168 nM for SERT, NET, and DAT, respectively [5].

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